molecular formula C19H20FN3O2 B4953614 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine

Cat. No.: B4953614
M. Wt: 341.4 g/mol
InChI Key: MVTMYGDRAIRUMN-UHFFFAOYSA-N
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Description

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine is a complex organic compound that features a pyrazole ring, a fluorophenyl group, a methylfuran moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 5-methylfuran-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole with morpholine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14-5-6-18(25-14)19-15(12-22-7-9-24-10-8-22)13-23(21-19)17-4-2-3-16(20)11-17/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTMYGDRAIRUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2CN3CCOCC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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